Rehmannioside C

説明

Rehmannioside C is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory and hepatoprotective effects .

作用機序

レマンノシドCは、さまざまな分子標的や経路を通じてその効果を発揮します。

抗炎症作用: レマンノシドCは、核因子κBおよびマイトジェン活性化プロテインキナーゼシグナル伝達経路を調節することにより、プロ炎症性サイトカインの産生を抑制します.

肝保護作用: 抗酸化酵素の活性を高め、酸化ストレスマーカーのレベルを低下させることで、酸化ストレスを軽減し、肝細胞の損傷を防ぎます.

6. 類似の化合物との比較

レマンノシドCは、地黄に見られるイリドイド配糖体のグループに属しています。類似の化合物には次のものがあります。

- レマンノシドA

- レマンノシドB

- カタポル

- 8-エピロガニン

独自性: レマンノシドCは、その特定の配糖体構造により、その独自の薬理作用に貢献しています。 他のイリドイド配糖体と比較して、レマンノシドCは、より強い肝保護作用とより顕著な抗炎症作用を示しています .

生化学分析

Biochemical Properties

Rehmannioside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways, which are crucial for cellular functions . These interactions are often characterized by binding affinities and enzymatic reactions that influence the overall biochemical processes within the cell.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve cognitive impairment after cerebral ischemia by inhibiting ferroptosis and activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound exerts its effects by inhibiting the TRAF6/MAPK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can delay cartilage degradation and alleviate inflammation in OA rats

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

準備方法

合成経路と反応条件: レマンノシドCは、さまざまな抽出方法を用いて地黄の根から抽出できます。一般的な方法の1つは、エタノールやメタノールなどの溶媒を用いて、植物材料からイリドイド配糖体 を抽出することです。 次に、カラムクロマトグラフィーなどの技術を用いて抽出物を精製し、レマンノシドCを単離します .

工業生産方法: レマンノシドCの工業生産は、通常、地黄の根からの大規模抽出を行います。 このプロセスには、根を乾燥させて細かく粉砕し、次に溶媒抽出と精製工程を行って純粋な形態で化合物を得ることが含まれます .

3. 化学反応解析

反応の種類: レマンノシドCは、加水分解、酸化、およびグリコシル化などのさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 酸性または酵素による加水分解により、レマンノシドCをアグリコンと糖成分に分解できます。

酸化: 過酸化水素などの酸化剤は、レマンノシドCを酸化させ、さまざまな酸化生成物を生成します。

グリコシル化: 酵素によるグリコシル化は、レマンノシドCのアグリコン部分に糖残基を付加し、さまざまな配糖体を形成します.

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理作用を持つ可能性のあるさまざまな配糖体とアグリコンが含まれます .

4. 科学研究の用途

化学:

- イリドイド配糖体の研究における基準化合物として使用されます。

- 薬理学的調査のための新規配糖体の合成に使用されます .

生物学:

医学:

- 特に肝臓病の治療における肝保護作用について研究されています。

- 炎症性疾患や自己免疫疾患の治療における可能性について探求されています .

産業:

- ハーブサプリメントや伝統薬の開発に使用されます。

- 抗酸化作用により、化粧品に配合されています .

化学反応の分析

Types of Reactions: Rehmannioside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.

Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of this compound, forming different glycosides.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different pharmacological properties .

科学的研究の応用

Chemistry:

- Used as a reference compound in the study of iridoid glycosides.

- Employed in the synthesis of novel glycosides for pharmacological studies .

Biology:

- Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways .

Medicine:

- Studied for its hepatoprotective effects, particularly in the treatment of liver diseases.

- Explored for its potential in treating inflammatory conditions and autoimmune diseases .

Industry:

- Used in the development of herbal supplements and traditional medicines.

- Incorporated into cosmetic products for its antioxidant properties .

類似化合物との比較

Rehmannioside C is part of a group of iridoid glycosides found in Rehmannia glutinosa. Similar compounds include:

- Rehmannioside A

- Rehmannioside B

- Catalpol

- 8-Epiloganin

Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties. Compared to other iridoid glycosides, this compound has shown a stronger hepatoprotective effect and a more pronounced anti-inflammatory action .

生物活性

Rehmannioside C is an iridoid glycoside derived from the traditional medicinal plant Rehmannia glutinosa, which has been recognized for its various therapeutic properties, particularly in traditional Chinese medicine. This article provides a detailed overview of the biological activities of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

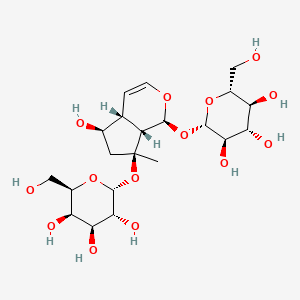

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. As an iridoid glycoside, it exhibits a range of pharmacological effects that are beneficial in treating various health conditions.

This compound exerts its biological effects primarily through the modulation of inflammatory and oxidative stress pathways. Key mechanisms include:

- Inhibition of NF-kB Activation : this compound inhibits the nuclear translocation of NF-kB, a transcription factor that plays a crucial role in regulating inflammatory responses. By preventing NF-kB from entering the nucleus, this compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Reduction of Oxidative Stress : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are pivotal in neutralizing reactive oxygen species (ROS) and protecting hepatocytes from oxidative damage .

- MAPK Pathway Modulation : this compound also affects the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and inflammation. By inhibiting this pathway, it further reduces oxidative stress and inflammation in liver cells .

1. Hepatoprotective Effects

Research indicates that this compound provides significant protection to liver cells (hepatocytes). It mitigates liver injury by reducing inflammation and oxidative stress markers. Studies have shown that treatment with this compound leads to decreased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage .

2. Anti-inflammatory Properties

The compound's ability to lower pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases. In vitro studies have demonstrated that this compound can significantly reduce the production of IL-6 and TNF-alpha in macrophages exposed to inflammatory stimuli .

3. Neuroprotective Effects

Although not as extensively studied as its hepatoprotective effects, there is evidence suggesting that this compound may also offer neuroprotective benefits. Similar compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Hepatoprotection | Reduces liver enzyme levels (ALT, AST) | Inhibition of NF-kB; enhancement of antioxidant enzymes |

| Anti-inflammatory | Decreases levels of IL-6 and TNF-alpha | Inhibition of NF-kB translocation |

| Oxidative Stress Reduction | Increases SOD and GPx activity | Scavenging ROS; inhibition of MAPK pathway |

| Neuroprotection | Potential protection against neuronal damage | Similar mechanisms as hepatoprotection |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Hepatoprotective Study : A study explored the effects of this compound on liver injury induced by high-fat diets in rats. Results indicated a significant reduction in liver inflammation and oxidative stress markers after administration of this compound, suggesting its efficacy in managing fatty liver disease.

- Inflammation Model : In a controlled experiment using macrophage cell lines, this compound was shown to inhibit the release of inflammatory cytokines when exposed to lipopolysaccharides (LPS), further confirming its anti-inflammatory properties.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITBZAODGSBUIS-YSCABPIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。